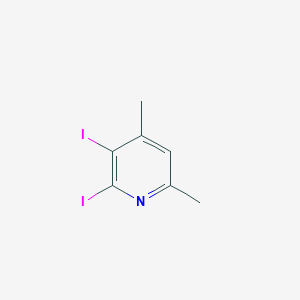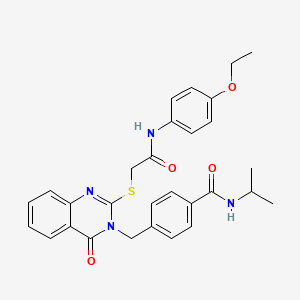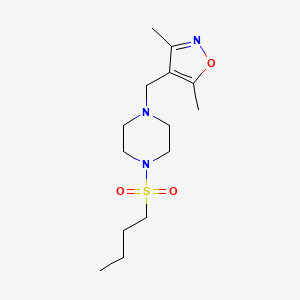
2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as 'compound X' in scientific literature.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on related amide containing isoquinoline derivatives has revealed insights into their structural aspects and properties. For instance, studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have shown that their interaction with various acids can lead to the formation of gels or crystalline solids. Such compounds, including their host–guest complexes, have been found to exhibit enhanced fluorescence emission, which could be relevant for the application of 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in areas like molecular imaging or sensor technology (Karmakar et al., 2007).
Antitumor Potential
Certain derivatives of 2-phenylquinolin-4-ones, which are structurally related to this compound, have demonstrated significant antitumor activity. For instance, a derivative named 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one exhibited selective inhibitory activity against cancer cell lines, suggesting potential applications of related compounds in cancer therapy (Chou et al., 2010).
Antimalarial Activity
Compounds structurally similar to this compound have been explored for their antimalarial properties. For example, a series of derivatives exhibited increased antimalarial potency, correlated with the size and electron donation of the phenyl ring substituents, highlighting potential research avenues for related compounds in antimalarial drug development (Werbel et al., 1986).
Catalyst-Free Green Synthesis
Advancements in green chemistry have led to the development of novel synthesis methods for related compounds. A catalyst-free, one-pot synthesis approach for related derivatives demonstrated effectiveness, shorter reaction times, and simple workup procedures, suggesting similar methodologies could be applied to the synthesis of this compound (Govindaraju et al., 2016).
Fluorescence Properties
Studies on related quinoline derivatives have shown their potential in fluorescence-based applications. For instance, N-aryl-2-aminoquinolines displayed significant fluorescence quantum yields, suggesting that this compound could be explored for its optical properties in applications like fluorescent labeling or imaging (Hisham et al., 2019).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-20(25)23-11-3-4-15-13-17(9-10-18(15)23)22-19(24)12-14-5-7-16(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFSNHQCNTZELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2775983.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)


![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate](/img/structure/B2775989.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2775993.png)
![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)



![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2776004.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2776005.png)
